3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide is an organic compound with a complex structure that includes chloro, ethoxy, nitrophenyl, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Addition of the chloro group.
Ethoxylation: Introduction of the ethoxy group.
Carbamothioylation: Formation of the carbamothioyl linkage.
Each step requires specific reagents and conditions, such as concentrated acids for nitration, chlorinating agents like thionyl chloride, and ethoxylating agents like ethyl iodide. The final step involves the reaction of the intermediate compounds with thiourea to form the carbamothioyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamoyl]benzamide.
Reduction: Formation of 3-chloro-4-ethoxy-N-[(2-methyl-4-aminophenyl)carbamothioyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and carbamothioyl groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-ethoxy-N-[(2-methyl-4-aminophenyl)carbamothioyl]benzamide: Similar structure but with an amine group instead of a nitro group.
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamoyl]benzamide: Similar structure but with a carbonyl group instead of a carbamothioyl group.
Uniqueness
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups can influence its interactions with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-3-25-15-7-4-11(9-13(15)18)16(22)20-17(26)19-14-6-5-12(21(23)24)8-10(14)2/h4-9H,3H2,1-2H3,(H2,19,20,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDHMZBBUQMWHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412448 | |
Record name | STK017406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5531-21-5 | |
Record name | STK017406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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